Clorhidrato de L-Prolinamida

Descripción general

Descripción

L-Prolinamide hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Aplicaciones Científicas De Investigación

Intermedio Farmacéutico

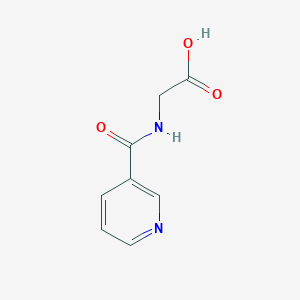

El clorhidrato de L-Prolinamida es un intermedio importante en aplicaciones farmacéuticas. Se utiliza en la síntesis de Vildagliptina, un nuevo medicamento antidiabético oral . Este compuesto también juega un papel crucial en el tratamiento de la infección por el virus de la hepatitis C .

Derivatización Quiral

Este compuesto se utiliza en métodos de derivatización quiral para la separación de enantiómeros. Estos métodos son esenciales para crear medicamentos que requieren formas enantioméricas específicas para ser efectivos .

Biocatálisis

En la biocatálisis, el this compound se utiliza para la amidación sin racemización de L-prolina sin protección con amoníaco en un solvente orgánico. Este proceso es importante para obtener altas concentraciones de L-prolinamida sin alterar su quiralidad, lo cual es crucial para ciertas aplicaciones farmacéuticas .

Ingeniería Enzimática

El compuesto también está involucrado en la ingeniería enzimática para mejorar las condiciones de reacción y aumentar los rendimientos de los productos deseados, particularmente en medios orgánicos donde la catálisis química tradicional puede ser ineficiente o poco práctica .

Reacciones de Aldol

Los derivados de L-Prolinamida están diseñados y se aplican en reacciones directas de Aldol enantioselectivas, que son reacciones clave en la síntesis orgánica para formar enlaces carbono-carbono .

Sustrato de Amida Hidrolasa

Sirve como sustrato para las amida hidrolasas, enzimas que catalizan la hidrólisis de las amidas en sus ácidos correspondientes y amoníaco, lo que tiene aplicaciones potenciales en varios procesos bioquímicos .

Mecanismo De Acción

Target of Action

L-Prolinamide hydrochloride, also known as (S)-Pyrrolidine-2-carboxamide hydrochloride, is primarily targeted in the chemical and pharmaceutical industry for efficient amide formation . The compound’s primary targets are acids, which it transforms into amides in a biocatalytic one-pot transformation .

Mode of Action

The compound interacts with its targets through a process called amidation. This process is challenging and generally requires protection strategies for the amino functionality . The amidation of L-proline is performed chemically with thionyl chloride, which leads to the formation of hazardous waste and results in partial racemization of the α-chiral centre . The enzyme-catalyzed, racemization-free amidation of unprotected l-proline with ammonia in an organic solvent has been described . This process allows obtaining high L-prolinamide concentrations .

Biochemical Pathways

The biochemical pathway involved in the action of L-Prolinamide hydrochloride is the amidation process. This process is prone to racemization as observed for the acyl chloride derivative . These challenges may be addressed using biocatalysis .

Result of Action

The result of the action of L-Prolinamide hydrochloride is the formation of amides from acids without substrate activation . This process achieves high L-prolinamide concentrations . For instance, at 145 mM substrate concentration, 80% conversion was achieved .

Action Environment

The action environment significantly influences the compound’s action, efficacy, and stability. The amidation process is performed in an organic solvent, and comprehensive reaction, solvent, and enzyme engineering are employed . This approach avoids/minimizes racemization, halogenated solvents, and waste, and significantly improves atom efficiency .

Análisis Bioquímico

Biochemical Properties

L-Prolinamide hydrochloride is involved in various biochemical reactions. It interacts with enzymes and proteins, influencing their function and activity . For instance, it has been reported that L-Prolinamide hydrochloride can be used as an efficient organocatalyst for aldol reactions on water .

Cellular Effects

It influences cell signaling pathways, gene expression, and cellular metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of L-Prolinamide hydrochloride typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with ammonia or an amine, followed by the addition of hydrochloric acid to form the monohydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods: In industrial settings, the production of L-Prolinamide hydrochloride often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.

Análisis De Reacciones Químicas

Types of Reactions: (S)-Pyrrolidine-2-car

Propiedades

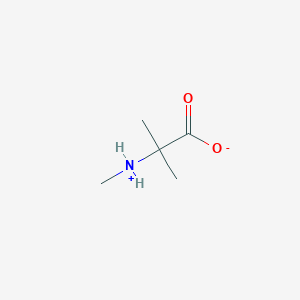

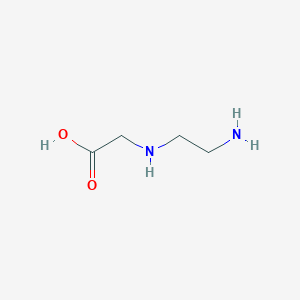

IUPAC Name |

(2S)-pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKSDAVTCKIENY-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56433-35-3 | |

| Record name | 2-Pyrrolidinecarboxamide, hydrochloride (1:2), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10195214 | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42429-27-6 | |

| Record name | 2-Pyrrolidinecarboxamide, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42429-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042429276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-pyrrolidine-2-carboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is the enantiomeric purity of L-prolinamide hydrochloride assessed?

A1: A highly accurate and sensitive method employing reverse-phase high-performance liquid chromatography (RP-HPLC) has been developed to determine the enantiomeric purity of L-prolinamide hydrochloride. This method utilizes Marfey’s reagent for derivatization, leading to the formation of diastereomers that can be separated and analyzed. []

Q2: Can you elaborate on the role of L-prolinamide hydrochloride in modulating enzymatic activity, particularly regarding tryptase?

A2: Research indicates that derivatives of L-prolinamide hydrochloride, such as N-(1-hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide hydrochloride (HNAP) and APC366, exhibit significant inhibitory effects on human mast cell tryptase. These inhibitors have demonstrated efficacy in blocking allergen-induced airway and inflammatory responses in experimental models. [, , ]

Q3: What is the mechanism behind the inhibitory action of L-prolinamide hydrochloride derivatives on tryptase?

A3: While the precise mechanism of action remains to be fully elucidated, studies suggest that these compounds act as competitive inhibitors of tryptase, effectively reducing the enzyme's activity. [, ]

Q4: Are there any insights into the structure-activity relationship of L-prolinamide hydrochloride derivatives and their inhibitory potency on tryptase?

A4: Although specific structure-activity relationship studies are limited in the provided research, it is evident that modifications to the L-prolinamide hydrochloride structure, such as the addition of specific functional groups, can significantly influence the inhibitory potency against tryptase. Further research is necessary to establish a comprehensive understanding of these relationships. [, ]

Q5: Are there any analytical techniques used specifically for characterizing and quantifying L-prolinamide hydrochloride and its derivatives?

A5: Reverse-phase HPLC, particularly when coupled with pre-column derivatization using reagents like Marfey's reagent, has proven effective for separating and quantifying L-prolinamide hydrochloride enantiomers. This method offers high sensitivity and accuracy in assessing enantiomeric purity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.